Product packaging for 4-Bromo-6,7-methylenedioxyquinoline(Cat. No.:)

4-Bromo-6,7-methylenedioxyquinoline

Cat. No.: B8533507
M. Wt: 252.06 g/mol
InChI Key: OCIBTGYHEKBKLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-6,7-methylenedioxyquinoline is a chemical compound with the CAS Registry Number To Be Confirmed and a molecular formula of C10H6BrNO2. This specialty quinoline serves as a versatile synthetic intermediate and building block in medicinal chemistry and organic synthesis research. Quinoline derivatives, especially those containing a methylenedioxy unit, are important in drug discovery due to their association with a wide spectrum of biological activities. The methylenedioxy moiety, found in many natural products and clinical agents, is a key pharmacophore known for its diverse biological activities . It is fundamental for cytotoxic activity in some compounds and can be metabolized to form reactive intermediates that contribute to antitumor effects . The bromine atom at the 4-position of the quinoline ring makes this compound a particularly valuable precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the rapid exploration of structure-activity relationships (SAR). Researchers primarily utilize this reagent in the development of novel hybrid molecules for pharmacological studies, including potential anticancer, antifungal, and anti-inflammatory agents . This product is intended for research purposes and is not for diagnostic or therapeutic uses. Always refer to the Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6BrNO2 B8533507 4-Bromo-6,7-methylenedioxyquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6BrNO2

Molecular Weight

252.06 g/mol

IUPAC Name

8-bromo-[1,3]dioxolo[4,5-g]quinoline

InChI

InChI=1S/C10H6BrNO2/c11-7-1-2-12-8-4-10-9(3-6(7)8)13-5-14-10/h1-4H,5H2

InChI Key

OCIBTGYHEKBKLZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC3=C(C=CN=C3C=C2O1)Br

Origin of Product

United States

Reactivity and Mechanistic Investigations of 4 Bromo 6,7 Methylenedioxyquinoline

Reactivity at the Bromine Substituent

The bromine atom on the quinoline (B57606) ring is a key site for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic displacement.

Palladium-Catalyzed Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom at the 4-position of the quinoline serves as an excellent handle for such transformations. researchgate.netmdpi.com

Suzuki-Miyaura Coupling: This reaction pairs the bromoquinoline with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This method is widely used to introduce new aryl or vinyl groups at the 4-position. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction conditions are generally mild and tolerant of various functional groups. libretexts.org For instance, the Suzuki-Miyaura coupling of 4-bromo-substituted heterocycles with phenylboronic acid using a catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as sodium carbonate in a solvent like toluene (B28343) at elevated temperatures affords the corresponding 4-phenyl-substituted products in good yields. nih.gov

Sonogashira Coupling: To introduce an alkynyl substituent at the 4-position, the Sonogashira coupling is employed. This reaction involves the coupling of the bromoquinoline with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine like triethylamine (B128534) (Et₃N). organic-chemistry.orgresearchgate.net A common catalytic system for this transformation is a combination of dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) and copper(I) iodide (CuI). nih.govresearchgate.net The reaction is often carried out in a solvent such as toluene at room temperature. nih.govresearchgate.net This method has proven effective for the synthesis of various 4-alkynyl-substituted heterocycles. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Coupling Reaction Reactants Catalyst System Product Type
Suzuki-Miyaura 4-Bromo-6,7-methylenedioxyquinoline, Arylboronic acid Pd(PPh₃)₄, Na₂CO₃ 4-Aryl-6,7-methylenedioxyquinoline
Sonogashira This compound, Terminal alkyne PdCl₂(PPh₃)₂, CuI, Et₃N 4-Alkynyl-6,7-methylenedioxyquinoline

Nucleophilic Displacement Reactions of the Bromine Group

While palladium-catalyzed reactions are prevalent, the bromine atom at the 4-position of the quinoline ring can also undergo nucleophilic displacement, although this is generally less common for aryl halides unless the ring is activated. In the context of quinolines, the nitrogen atom in the ring can influence the electron distribution and facilitate such reactions under certain conditions. For related dihalogenated quinolines, such as 4-bromo-6-fluoroquinoline, nucleophilic aromatic substitution can occur, highlighting the potential for this type of reactivity. ossila.com The amenability of the 4-bromo substituent to displacement would be influenced by the nature of the incoming nucleophile and the reaction conditions employed.

Activation of Bromine for Enhanced Reactivity

The reactivity of the bromine substituent can be modulated by the introduction of other functional groups onto the quinoline ring system. For instance, the introduction of a nitro group, a strong electron-withdrawing group, can significantly activate the ring towards nucleophilic aromatic substitution. While specific studies on the nitration of this compound and its subsequent effect on bromine displacement were not found, the general principle is well-established in aromatic chemistry. The position of nitration would be directed by the existing substituents and would, in turn, influence the lability of the bromine atom.

Reactivity of the Methylenedioxy Moiety

Cleavage and Modification of the Methylenedioxy Ring

The methylenedioxy bridge can be cleaved under certain conditions, often requiring strong acids or other harsh reagents. This cleavage would convert the methylenedioxy group into two separate hydroxyl groups, yielding a catechol derivative. This transformation can be a strategic step in the synthesis of certain natural products or their analogues. The specific conditions required for the cleavage of the methylenedioxy ring in this particular quinoline system would need to be determined experimentally, but methods used for similar structures often involve reagents like boron tribromide or strong mineral acids.

Influence of Methylenedioxy Group on Aromatic Reactivity

The methylenedioxy group is an electron-donating group. Its presence increases the electron density of the benzene (B151609) ring to which it is fused. This electronic effect influences the regioselectivity of electrophilic aromatic substitution reactions on that ring. For this compound, the methylenedioxy group at the 6- and 7-positions would activate the benzene portion of the quinoline core towards electrophiles. The directing effect of this group, in concert with the existing bromo and quinoline nitrogen functionalities, would determine the position of any further substitution.

Electrophilic and Nucleophilic Substitution Patterns on the Quinoline Ring System

The quinoline nucleus is generally resistant to electrophilic attack compared to benzene, a consequence of the deactivating effect of the nitrogen atom. However, the presence of the electron-donating methylenedioxy group at the 6,7-positions is anticipated to activate the carbocyclic ring towards electrophilic substitution.

Electrophilic Substitution:

Electrophilic aromatic substitution reactions on quinoline typically occur on the benzene ring, as the pyridine (B92270) ring is deactivated by the protonated nitrogen under the acidic conditions often employed. For 6,7-methylenedioxyquinoline, the methylenedioxy group is an activating group and directs incoming electrophiles to the positions ortho to it, which are the 5 and 8-positions. The directing influence of the methylenedioxy group generally leads to substitution at the 8-position due to steric hindrance at the 5-position from the peri-hydrogen.

Common electrophilic substitution reactions include nitration and halogenation. While specific studies on this compound are not prevalent in the literature, the outcomes can be inferred from the behavior of related substituted quinolines. For instance, nitration of quinoline itself under standard conditions (sulfuric and nitric acid) yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. youtube.com The presence of the activating methylenedioxy group in our target molecule would be expected to favor substitution at the 8-position.

Nucleophilic Substitution:

The pyridine ring of quinoline is more susceptible to nucleophilic attack than the benzene ring, particularly at the 2- and 4-positions, which are electron-deficient. The bromine atom at the 4-position of this compound is therefore a prime site for nucleophilic displacement. This is a well-established reactivity pattern for 4-haloquinolines.

The reactivity of the 4-bromo substituent is evident in its utility as a precursor for the synthesis of various functionalized quinolines. For example, similar bromoquinolines readily undergo palladium-catalyzed coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of new carbon-carbon bonds at the 4-position. researchgate.net The bromine atom can also be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to afford the corresponding 4-substituted quinoline derivatives. The reactivity of a related compound, 4-bromo-6-fluoroquinoline, includes Pd-catalyzed coupling reactions on the bromide group and nucleophilic aromatic substitution on the fluoride (B91410) group. ossila.com

Reaction Pathways and Intermediate Characterization

The mechanisms of electrophilic and nucleophilic substitution on the quinoline ring system are key to understanding the observed reactivity and product distributions.

Electrophilic Substitution Pathway:

The mechanism of electrophilic aromatic substitution on the benzenoid ring of this compound follows the general two-step pathway observed for other aromatic compounds. msu.edu

Formation of the Sigma Complex (Arenium Ion): The electrophile attacks the electron-rich benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate is a key factor in determining the rate and regioselectivity of the reaction. For substitution at the 8-position, the positive charge can be delocalized over the ring system, including the nitrogen atom, which can offer some stabilization through resonance, although this is generally less significant than in activated benzene rings.

Deprotonation: A base present in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the final substitution product.

Nucleophilic Substitution Pathway:

Nucleophilic substitution at the 4-position of this compound can proceed through a few potential mechanisms, with the most common being the SNAr (addition-elimination) mechanism.

Nucleophilic Addition: The nucleophile attacks the electron-deficient C-4 carbon, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring, with significant contribution from the nitrogen atom, which helps to stabilize the intermediate.

Elimination of the Leaving Group: The aromaticity is restored by the elimination of the bromide ion, which is a good leaving group, to give the final substituted product.

The characterization of these reaction intermediates is often challenging due to their transient nature. However, their existence is supported by a wealth of kinetic data and, in some cases, by spectroscopic observation under specialized conditions. For instance, the study of related dinitroquinazoline systems has involved computational modeling to investigate the free energy profiles and structural features of the Meisenheimer-like intermediates in nucleophilic aromatic substitution reactions. rsc.org

Advanced Applications and Functionalization in Medicinal Chemistry Research

Development of Quinoline-Based Scaffolds for Targeted Biological Pathways

The inherent versatility of the quinoline (B57606) nucleus has been exploited to create extensive libraries of compounds for screening against a multitude of biological targets. The 6,7-methylenedioxy substitution can influence the electronic and steric properties of the molecule, potentially enhancing binding affinity and selectivity for specific enzymes. The bromine atom at the 4-position offers a reactive handle for further chemical transformations, allowing for the introduction of diverse functional groups to probe the binding pockets of target proteins.

Rational Design of Derivatives for Inhibitory Effects on Biological Enzymes

The rational design of enzyme inhibitors often involves the modification of a core scaffold to optimize interactions with the active site of the target enzyme. The 4-Bromo-6,7-methylenedioxyquinoline core can be strategically elaborated to develop potent and selective inhibitors for a range of enzymes implicated in various disease pathways.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of tryptophan along the kynurenine (B1673888) pathway. nih.gov Its role in immune suppression has made it an attractive target for cancer immunotherapy. nih.gov The search for IDO1 inhibitors has explored various chemical scaffolds, including those derived from natural products. Notably, quinine (B1679958), a complex alkaloid containing a quinoline moiety, and its derivatives have been shown to effectively inhibit IDO1 activity. nih.gov Mechanistic studies suggest that these compounds can compete with heme for binding to the apo-enzyme, thereby disrupting its function. nih.gov While direct studies on this compound are limited, the established activity of other quinoline-based compounds provides a rationale for its investigation as a potential IDO1 inhibitor. The quinoline nitrogen can potentially coordinate with the heme iron in the active site, a common mechanism for many IDO1 inhibitors. The methylenedioxy and bromo substituents would modulate the electronic properties and steric profile of the molecule, influencing its binding affinity and selectivity.

Topoisomerase I (TOP1) is a crucial enzyme involved in DNA replication and transcription, making it a well-established target for anticancer drugs. nih.gov The development of non-camptothecin TOP1 inhibitors has been an active area of research. A prominent example is ARC-111 (Topovale), a potent TOP1-targeting agent. researchgate.netnih.govmedkoo.commedchemexpress.com Significantly, ARC-111 can be synthesized from 4-hydroxy-6,7-methylenedioxyquinoline, highlighting the importance of the 6,7-methylenedioxyquinoline scaffold in this context. The rational design of ARC-111 derivatives has led to compounds with improved properties. These agents function by stabilizing the covalent complex between TOP1 and DNA, leading to cytotoxic DNA breaks. nih.gov The planar polycyclic structure of these compounds allows them to intercalate into DNA, a key feature for their inhibitory activity.

Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation. nih.govnih.govmedicalnewstoday.com PDE5 inhibitors are used for the treatment of erectile dysfunction and pulmonary hypertension. medicalnewstoday.com Research into novel PDE5 inhibitors has explored the quinoline scaffold. A series of quinoline derivatives were synthesized and evaluated for their PDE5 inhibitory activity, leading to the discovery of highly potent and selective inhibitors. nih.gov For instance, compound 7a from a synthesized series demonstrated an IC₅₀ of 0.27 nM against PDE5. nih.gov The rational design of these inhibitors focuses on optimizing interactions with the active site of PDE5. The quinoline core serves as a key structural element, with various substituents being introduced to enhance binding and selectivity. The 6,7-methylenedioxy group could be incorporated into such a scaffold to explore its effect on activity and pharmacokinetic properties.

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in the regulation of gene transcription. nih.gov It has emerged as a promising target in cancer and inflammatory diseases. nih.gov Several classes of BRD4 inhibitors have been developed, with some based on the quinoline scaffold. asm.orgnih.gov For example, MMQO (8-methoxy-6-methylquinolin-4-ol) was identified as a novel quinoline-based BRD4 inhibitor. asm.orgnih.gov These inhibitors function by competing with acetylated histones for binding to the bromodomains of BRD4, thereby disrupting its function in transcriptional activation. The development of quinoline-based BRD4 inhibitors involves the optimization of substituents on the quinoline ring to maximize interactions within the acetyl-lysine binding pocket of the bromodomain. The minimalistic structure of compounds like MMQO holds promise for further optimization to improve affinity and selectivity. asm.orgnih.gov

Structural Modification for Modulating Quorum Sensing Processes

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. The inhibition of QS is a promising strategy to combat bacterial infections without inducing resistance. While direct studies on this compound for quorum sensing inhibition are not extensively documented, research into structurally related 6,7-methylenedioxyquinoline derivatives provides a strong rationale for its potential in this area. For instance, the oxidation of a 3-acetyl-1-ethyl-1,4-dihydro-6,7-methylenedioxyquinoline-4-one derivative to its corresponding glyoxylic acid has been reported in a study where other synthesized compounds, such as selenourea (B1239437) and thiourea-containing dihydropyrrol-2-ones, were investigated as LasR antagonists in Pseudomonas aeruginosa. researchgate.net The most potent of these selenium DHP derivatives demonstrated significant inhibition of the las QS system, with an 81% reduction at a concentration of 125 µM. researchgate.net This highlights the potential of the 6,7-methylenedioxyquinoline scaffold as a platform for developing novel quorum sensing inhibitors.

Synthesis of Analogs for Antimicrobial Efficacy

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. The introduction of a bromine atom can significantly enhance the antimicrobial activity of a molecule. While specific studies on the direct antimicrobial analogs of this compound are limited, broader research on bromo-substituted quinolines and related heterocycles underscores the potential of this compound. For example, the synthesis of 6-bromo-4-(substituted phenyl) iminoflavones has been undertaken to explore their antimicrobial and antifungal activities. Furthermore, research on quinoline-based heterocycle scaffolds has demonstrated their broad-spectrum biological activities, with some derivatives showing potent antimicrobial effects. researchgate.net The development of novel 6,7-dimethoxyquinazoline (B1622564) derivatives, structurally similar to the 6,7-methylenedioxyquinoline core, has also yielded compounds with significant antimicrobial activity against a range of bacterial and fungal strains.

Exploration of Antimalarial Quinoline Analogs

The quinoline core is central to some of the most important antimalarial drugs, including quinine and chloroquine (B1663885). The 4-aminoquinoline (B48711) scaffold, in particular, has been a cornerstone of antimalarial drug development for decades. Research into novel antimalarial agents continues to explore modifications of the quinoline ring system to overcome drug resistance. The 6,7-methylenedioxy substitution pattern offers a unique electronic and steric profile that could be exploited in the design of new antimalarial compounds. Although direct synthesis of antimalarial analogs from this compound is not widely reported, the exploration of other substituted quinolines provides valuable insights. For instance, the development of tebuquine (B1682963), a 4-aminoquinoline with high activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum, demonstrates the impact of side-chain modifications. Molecular modeling studies of tebuquine and its analogs have revealed key structural features for their interaction with the proposed cellular receptor, heme. These findings can guide the rational design of novel antimalarial candidates based on the 6,7-methylenedioxyquinoline framework.

Functionalization Strategies for Enhanced Bioactivity

The reactivity of the 4-bromo substituent and the potential for modification of the quinoline core make this compound an ideal substrate for a variety of functionalization strategies aimed at enhancing biological activity.

Incorporation of Other Heterocyclic Systems (e.g., Benzofuran (B130515), Pyrimidinedione)

The fusion of the quinoline scaffold with other heterocyclic systems is a powerful strategy for creating novel molecular architectures with enhanced or new biological activities. The synthesis of hybrid molecules combining the 6,7-methylenedioxyquinoline core with a benzofuran moiety has been successfully achieved. researchgate.netbeilstein-journals.org A facile one-pot procedure has been developed for the synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. beilstein-journals.org This method involves the reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate, a derivative of the parent scaffold, with various substituted salicylaldehydes. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org The resulting hybrid compounds are of significant interest for pharmacological studies due to the combined bioactivity of the quinoline and benzofuran rings. beilstein-journals.orgconnectjournals.com

While the direct incorporation of a pyrimidinedione ring onto the 6,7-methylenedioxyquinoline scaffold is not explicitly detailed in the reviewed literature, the synthesis of pyrimidine-quinolone hybrids has been reported as a strategy for developing novel inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), a target in cancer therapy. This approach demonstrates the feasibility and potential of combining the quinoline core with pyrimidine-based structures to generate new therapeutic leads.

Introduction of Diverse Substituents to the Quinoline Framework

The introduction of various substituents onto the quinoline framework is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds. The 6,7-methylenedioxyquinoline scaffold has been utilized for the synthesis of derivatives with diverse substituents, leading to compounds with potent anticancer activity. For example, a series of 6,7-methylenedioxy-2-(substituted selenophenyl)quinolin-4-one analogs have been synthesized and evaluated for their anticancer properties. One of the most promising compounds from this series, 6,7-methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one, exhibited highly selective and potent inhibitory activity against MDA-MB-435 melanoma.

Similarly, the synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives has yielded novel anticancer agents that induce apoptosis and cell cycle arrest. These studies demonstrate that the 6,7-methylenedioxyquinoline core is a viable platform for the development of new anticancer drugs through the introduction of diverse and strategically chosen substituents.

Hybrid Molecule Development Combining Multiple Pharmacophores

The development of hybrid molecules that combine two or more pharmacophores into a single chemical entity is a growing trend in drug discovery. This approach aims to create compounds with improved affinity, selectivity, and efficacy, or with dual modes of action. The 6,7-methylenedioxyquinoline scaffold is an excellent starting point for the development of such hybrid molecules. As previously mentioned, the synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acids represents a successful example of this strategy, combining the quinoline and benzofuran pharmacophores. researchgate.netbeilstein-journals.org The exploration of such hybrid molecules is a promising avenue for the discovery of new drugs for a variety of diseases. researchgate.net The inherent bioactivity of the quinoline core, coupled with the diverse functionalities that can be introduced, makes the 6,7-methylenedioxyquinoline framework a valuable component in the design of novel, multi-target therapeutic agents.

Structure Activity Relationship Sar Studies and Molecular Interactions

Impact of the Bromine Substituent on Molecular Recognition

The introduction of a bromine atom at the 4-position of the quinoline (B57606) ring significantly influences the molecule's interaction with biological receptors through a combination of steric, electronic, and non-covalent bonding effects.

Steric and Electronic Contributions of Bromine to Ligand-Target Interactions

The substitution of a hydrogen atom with bromine introduces notable steric and electronic changes that are pivotal in drug design. The bromine atom is larger than hydrogen, and its bulk can be a critical determinant for the ligand's fit within a receptor's binding pocket. This steric hindrance can either enhance binding by promoting a favorable conformation or reduce affinity if it leads to unfavorable clashes with the receptor surface. nih.govacs.org

Role of Halogen Bonding in Biological Systems

A key contribution of the bromine substituent to molecular recognition is its ability to act as a halogen bond donor. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as a lone pair on an oxygen, nitrogen, or sulfur atom in a biological macromolecule. foragerone.comacs.orgacs.orgijres.org

The σ-hole is a region of positive electrostatic potential located on the halogen atom along the axis of its covalent bond to the quinoline ring. acs.orgnih.goviucr.org This positive region can interact favorably with electron-rich atoms in a protein's binding site, such as the backbone carbonyl oxygens of amino acids. acs.org These interactions (e.g., C—Br···O=C) are geometrically precise and can significantly enhance binding affinity and selectivity. acs.orgpnas.orgresearchgate.net The strength of a halogen bond is comparable to that of a classical hydrogen bond and increases with the polarizability of the halogen, following the trend I > Br > Cl > F. acs.org In the context of 4-Bromo-6,7-methylenedioxyquinoline, the bromine atom is well-positioned to form such stabilizing interactions, which can be crucial for orienting the ligand within the binding site and anchoring it for optimal activity. pnas.orgresearchgate.net

Interaction TypeContributing FactorsPotential Impact on Binding
Steric Effects Atomic radius of BromineCan enhance conformational stability or cause unfavorable clashes.
Electronic Effects Electronegativity, PolarizabilityModulates lipophilicity and electron distribution of the quinoline ring.
Halogen Bonding σ-hole on Bromine atomForms directional bonds with nucleophiles (O, N, S), increasing affinity and selectivity.

Significance of the 6,7-Methylenedioxy Moiety in Biological Activity Mechanisms

The 6,7-methylenedioxy group is not merely a passive structural element; it actively contributes to the biological profile of the molecule through conformational constraints, metabolic interactions, and direct binding contributions.

Conformational Influence of the Methylenedioxy Ring

The fusion of the five-membered methylenedioxy ring to the quinoline core introduces significant conformational rigidity. Unlike more flexible substituents like methoxy (B1213986) groups, the methylenedioxy bridge locks the 6- and 7-positions, reducing the number of accessible conformations for the molecule. nih.gov This pre-organization of the ligand into a more rigid structure can be entropically favorable for binding to a receptor, as less conformational freedom is lost upon binding. The planarity and rigidity imposed by this group can help to optimally position other key interacting moieties, such as the bromine atom, for interaction with the target. nih.govmdpi.com

Metabolic Considerations: Cytochrome P450 (CYP) Metabolism and Active Intermediate Formation

The methylenedioxyphenyl (MDP) group, of which the 6,7-methylenedioxy moiety is an example, is well-known for its characteristic interaction with cytochrome P450 (CYP) enzymes. nih.govingentaconnect.comingentaconnect.com Hepatic CYP enzymes metabolize the methylenedioxy group through oxidation of the methylene (B1212753) carbon. ingentaconnect.com This process generates a highly reactive carbene intermediate.

This carbene can then coordinate with the ferrous (Fe²⁺) heme iron at the active site of the CYP enzyme, forming a stable, quasi-irreversible metabolic-intermediate (MI) complex. researchgate.netnih.govnih.gov The formation of this MI complex inhibits the enzyme's activity, a process known as mechanism-based inhibition. nih.govovid.comtbzmed.ac.ir This inhibition is characterized by a spectral absorbance maximum at approximately 455 nm. nih.govnih.govovid.com Consequently, compounds containing the 6,7-methylenedioxyquinoline scaffold have the potential to be potent inhibitors of various CYP isoforms, particularly CYP3A4 and CYP2D6. researchgate.nettbzmed.ac.irnih.gov This interaction is a critical consideration in drug development, as it can lead to significant drug-drug interactions.

Compound K_I (μM) k_inact (min⁻¹) Inhibition Type
(-)-Clusin 0.082 0.253 Mechanism-Based
(-)-Dihydroclusin 0.054 0.310 Mechanism-Based
(-)-Yatein 0.373 0.225 Mechanism-Based
(-)-Hinokinin 0.170 0.320 Mechanism-Based

Data derived from studies on methylenedioxyphenyl lignans, illustrating the potent mechanism-based inhibition characteristic of the MDP moiety. nih.gov

Contributions to Ligand Binding Affinity and Selectivity

Beyond its metabolic and conformational effects, the 6,7-methylenedioxy group directly contributes to the binding affinity and selectivity of the molecule. This moiety can engage in several types of interactions within a receptor binding site. As a largely hydrophobic and rigid structure, it can fit into corresponding hydrophobic pockets, contributing to binding through van der Waals forces.

Structure-Activity Relationships Across Quinoline Derivatives

The biological activity of quinoline derivatives is highly dependent on the nature and position of various substituents on the heterocyclic ring system. SAR studies provide critical insights into how these modifications influence the compound's interaction with biological targets.

The substitution pattern on the quinoline ring is a determining factor for both the type and potency of its biological activity. Different positions on the ring system are not equivalent, and modifications can drastically alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to target proteins.

Position 4: The 4-position of the quinoline ring is crucial for various biological activities. For instance, in the well-known antimalarial drug chloroquine (B1663885), a chlorine atom at the 7-position and an amino side chain at the 4-position are essential for its activity. The introduction of a halogen, such as bromine, at the 4-position creates a reactive site. 4-Bromoquinoline is often used as a versatile chemical intermediate, where the bromine atom facilitates further molecular modifications through reactions like palladium-catalyzed cross-coupling and nucleophilic substitutions sriramchem.com. This reactivity is key for generating diverse analogs for screening. In the context of biological activity, a bromo-substituent can enhance binding affinity through halogen bonding and increase the lipophilicity of the molecule, which may improve membrane permeability.

To understand the potential of the this compound scaffold, it is instructive to examine the SAR of related classes, such as 2-phenylquinolin-4-ones. Research on these compounds has provided valuable insights into how substitutions affect their biological profiles, particularly as anticancer agents.

In a series of 2-aryl-6,7-methylenedioxyquinolin-4-one analogs designed as potential anticancer drugs, the 6,7-methylenedioxy group was a constant feature, while the 2-phenyl ring was varied nih.gov. These studies established that the quinolin-4-one core with the methylenedioxy substitution was a privileged scaffold for cytotoxicity against human cancer cell lines. The mechanism of action for the most potent compounds was determined to be the inhibition of tubulin polymerization nih.gov. While this compound is not a quinolin-4-one, these findings underscore the importance of the 6,7-methylenedioxy moiety in directing biological activity, suggesting it could confer potent cytotoxic properties to the target compound as well.

The table below summarizes the cytotoxic activity of selected 2-aryl-6,7-methylenedioxyquinolin-4-one analogs against various human cancer cell lines, illustrating the impact of substitutions on the 2-phenyl ring.

CompoundR-Group (at 2-position)Cell LineIC₅₀ (µM)
CHM-1 2-Fluorophenyl--
37 2-Benzo[b]thienylHL-60<0.1
37 HCT-116<0.1
37 Hep 3B<0.1
39 1-NaphthalenylHL-600.07
39 HCT-1160.19
39 Hep 3B0.11
39 SK-MEL-50.10

Data sourced from studies on 2-aryl-6,7-methylenedioxyquinolin-4-one analogs as antitumor agents. nih.gov

The specific combination of a bromo group at the 4-position and a methylenedioxy group at the 6,7-positions suggests potential for specific biological activities.

Anticancer Potential: As noted, the 6,7-methylenedioxyquinoline scaffold is associated with potent antitubulin and cytotoxic activity nih.gov. Brominated quinoline derivatives have also been evaluated as anticancer agents, with some showing strong antiproliferative effects and the ability to induce apoptosis researchgate.net. The combination of these two pharmacophores in this compound could lead to synergistic or enhanced anticancer activity. The bromine atom could participate in halogen bonding with the target protein, such as tubulin, potentially increasing binding affinity and efficacy.

Antimalarial and Antimicrobial Potential: Halogenation is a common strategy in the design of antimicrobial and antimalarial agents. Studies on 4-aminoquinolines have shown that 7-bromo derivatives are as active as their 7-chloro counterparts (like chloroquine) against both susceptible and resistant strains of Plasmodium falciparum nih.gov. This suggests that a bromo substituent can effectively replace a chloro group without loss of activity. While the target compound is not a 4-aminoquinoline (B48711), the presence of bromine at the 4-position could confer antimicrobial or antiprotozoal properties.

Computational and Molecular Modeling Approaches in SAR

Computational techniques are indispensable tools for elucidating the interactions between small molecules like this compound and their biological targets. Molecular docking and molecular dynamics simulations can predict binding modes and affinities, providing a rationale for observed SAR and guiding the design of more potent analogs.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique allows for the visualization of interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, which are crucial for binding affinity.

For this compound, docking studies could be employed to investigate its potential binding to various cancer-related targets, such as tubulin or specific kinases. The docking protocol would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and energy-minimized.

Preparation of the Receptor: A high-resolution crystal structure of the target protein (e.g., tubulin, PDB ID: 1SA0) would be obtained from the Protein Data Bank. Water molecules and co-ligands would be removed, and hydrogen atoms added.

Docking Simulation: The ligand would be placed in the active site of the protein, and a scoring function would be used to calculate the binding energy for various poses.

The results would predict the most stable binding conformation and provide a binding affinity score (e.g., in kcal/mol). For instance, the bromine atom at the 4-position could be predicted to form a halogen bond with an electron-rich residue in the binding pocket, while the methylenedioxy group could engage in hydrophobic or van der Waals interactions. Such studies have been successfully applied to various quinoline derivatives to rationalize their biological activities nih.govnih.gov.

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time. MD simulations can assess the stability of the docked pose and reveal conformational changes in both the ligand and the protein upon binding.

An MD simulation for the this compound-target complex would typically be run for a duration of nanoseconds to microseconds. Key parameters analyzed from the simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand and protein backbone over time. A stable RMSD value indicates that the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Interaction Energy Calculations: To quantify the strength of the interaction between the ligand and specific residues in the binding site.

These simulations provide a more realistic model of the molecular interactions in a physiological environment and can validate the binding modes predicted by docking studies nih.gov. For quinazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR), MD simulations have confirmed the stability of ligand-protein complexes and helped elucidate the key interactions necessary for potent inhibition nih.gov. A similar approach for this compound could provide valuable information about its dynamic binding behavior and stability within a target's active site.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties. For quinoline derivatives, DFT calculations can elucidate various electronic and structural features that are critical for their reactivity and interaction with biological targets. rsc.orgbohrium.comresearchgate.net

DFT studies on quinoline derivatives typically involve optimizing the molecular geometry to find the most stable conformation. bohrium.com Following this, a range of electronic properties can be calculated. These properties help in understanding the molecule's behavior in chemical reactions. Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface. It helps in identifying the regions that are rich or poor in electrons, which are potential sites for electrophilic and nucleophilic attacks, respectively.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and chemical potential are calculated from the HOMO and LUMO energies. rsc.orgresearchgate.net These descriptors provide a quantitative measure of the molecule's reactivity and stability.

Illustrative DFT-Calculated Properties of a Quinoline Derivative

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the highest occupied molecular orbital, related to electron-donating ability.
LUMO Energy-1.2 eVIndicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability.
HOMO-LUMO Gap5.3 eVA larger gap suggests higher stability and lower reactivity.
Chemical Hardness (η)2.65 eVMeasures the resistance to change in electron distribution.
Chemical Potential (μ)-3.85 eVRepresents the escaping tendency of electrons from an equilibrium system.
Electronegativity (χ)3.85 eVThe power of an atom in a molecule to attract electrons to itself.
Global Electrophilicity (ω)2.79 eVAn index that measures the electrophilic character of a molecule.

Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar heterocyclic compounds.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools in drug discovery for predicting the activity of new chemical entities and for optimizing lead compounds. nih.gov

The development of a QSAR model involves several steps:

Data Set Selection: A series of compounds with known biological activities (e.g., IC50 values) is selected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

For bromo-substituted quinolines, QSAR studies have been conducted to explore their potential as anticancer and antifungal agents. benthamdirect.comresearchgate.netnih.govresearchgate.net These studies have shown that various molecular descriptors, such as van der Waals volume, electron density, and electronegativity, can play a pivotal role in determining the biological activity. nih.gov

A hypothetical QSAR model for a series of quinoline derivatives might look like the following equation:

pIC50 = β₀ + β₁(logP) + β₂(Dipole Moment) + β₃(Surface Area)

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

Dipole Moment and Surface Area are molecular descriptors.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

Illustrative Data for a Hypothetical QSAR Study

CompoundlogPDipole Moment (Debye)Surface Area (Ų)Experimental pIC50Predicted pIC50
1 2.53.11505.25.1
2 3.12.81655.85.9
3 2.83.51585.55.4
This compound 3.43.9180-6.2

Note: This table presents hypothetical data for illustrative purposes to demonstrate the principle of QSAR modeling. The predicted pIC50 for this compound is a hypothetical value that would be generated by a validated QSAR model.

By employing such predictive models, researchers can prioritize the synthesis and biological evaluation of novel compounds, thereby accelerating the drug discovery process.

Analytical and Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the carbon-hydrogen framework of an organic molecule. Through the analysis of various NMR experiments, the connectivity and spatial arrangement of atoms within 4-Bromo-6,7-methylenedioxyquinoline can be meticulously mapped.

¹H NMR for Proton Environment Analysis

Detailed information regarding the chemical environment of each proton in this compound is currently unavailable in the public domain based on existing research. The expected ¹H NMR spectrum would, however, provide key insights. The protons on the quinoline (B57606) core, the methylenedioxy bridge, and their respective chemical shifts and coupling constants would be instrumental in confirming the substitution pattern.

¹³C NMR for Carbon Skeleton Elucidation

Comprehensive ¹³C NMR data for this compound is not presently available in published literature. A theoretical analysis would predict distinct signals for each carbon atom in the molecule, including the carbons of the quinoline rings, the brominated carbon, and the characteristic signal of the methylenedioxy group's carbon.

2D NMR Techniques (e.g., COSY, HSQC) for Complex Structure Assignment

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are critical for unambiguously assigning proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. For instance, it would help to trace the connectivity of protons on the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be essential for assigning each proton signal to its corresponding carbon atom in the skeleton of this compound.

Currently, specific COSY and HSQC data for this compound have not been reported in scientific literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. While specific HRMS data for this compound is not documented in available research, this technique would be crucial for confirming its molecular formula of C₁₀H₆BrNO₂.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. In the context of this compound, ESI-MS would be used to generate the protonated molecule [M+H]⁺, allowing for the determination of its molecular weight. No specific ESI-MS data for this compound is currently available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the qualitative identification of functional groups within a molecule. The technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies. These frequencies correspond to the stretching and bending of chemical bonds, providing a characteristic spectrum that reveals the presence of specific structural motifs.

For this compound, the IR spectrum is expected to display a series of absorption bands that confirm its key architectural features. The quinoline core gives rise to characteristic aromatic C-H and C=C stretching vibrations. The methylenedioxy group (-O-CH₂-O-) is identifiable by its strong C-O ether stretches, while the carbon-bromine bond (C-Br) typically appears in the lower frequency fingerprint region of the spectrum. Analysis of quinoline derivatives often shows C=N stretching vibrations within the aromatic region. The C-H stretching vibrations of the aromatic rings are generally observed in the range of 3100-3000 cm⁻¹. The ether group C-O vibrations are typically found in the 1307–1278 cm⁻¹ range.

Table 1: Expected Infrared Absorption Bands for this compound

Frequency Range (cm⁻¹) Bond Vibrational Mode
3100 - 3000 C-H Aromatic Stretch
1620 - 1580 C=C / C=N Aromatic Ring Stretch
1480 - 1440 C-H Methylene (B1212753) (-CH₂-) Bend
1280 - 1200 C-O Asymmetric Ether Stretch
1080 - 1020 C-O Symmetric Ether Stretch
880 - 840 C-H Aromatic Out-of-Plane Bend

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a quantitative technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. The experimental results are then compared to the theoretical values calculated from the proposed molecular formula. This comparison is critical for confirming the empirical formula of a newly synthesized compound.

For this compound, with a molecular formula of C₁₀H₆BrNO₂, the theoretical elemental composition can be precisely calculated. A close correlation between the experimentally determined percentages and these theoretical values provides strong evidence for the successful synthesis and purity of the compound.

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Molar Mass ( g/mol ) Theoretical Percentage (%)
Carbon C 12.011 120.11 44.64
Hydrogen H 1.008 6.048 2.25
Bromine Br 79.904 79.904 29.70
Nitrogen N 14.007 14.007 5.21
Oxygen O 15.999 31.998 11.90

| Total | | | 268.067 | 100.00 |

X-ray Crystallography for Absolute Stereochemistry and Co-crystal Structures

Single-crystal X-ray crystallography stands as the most definitive method for elucidating the complete three-dimensional structure of a crystalline solid at the atomic level. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, researchers can determine the precise spatial coordinates of each atom, leading to accurate measurements of bond lengths, bond angles, and torsional angles.

This technique would be essential for unambiguously confirming the planar structure of the quinoline ring system and the geometry of the methylenedioxy ring in this compound. Furthermore, X-ray crystallography is the gold standard for determining the absolute stereochemistry of chiral molecules. While the parent compound is achiral, this method would be invaluable for studying its interactions and potential formation of co-crystals with other chiral or achiral molecules. The study of related bromo-organic compounds has successfully utilized this technique to define their molecular and crystal structures.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. In the context of synthetic chemistry, it is primarily used for the purification of products and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely employed to separate, identify, and quantify each component in a mixture. For the analysis of this compound, a reversed-phase HPLC method is typically used. This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase, often a gradient mixture of water and an organic solvent such as acetonitrile.

The compound is detected as it elutes from the column, most commonly by a UV-Vis detector set to a wavelength where the compound exhibits strong absorbance. The retention time is a characteristic of the compound under specific conditions, and the peak area is proportional to its concentration. A single, sharp peak is indicative of a high-purity sample. The purity of various quinoline derivatives is routinely assessed using HPLC.

Table 3: Exemplar HPLC Parameters for Quinoline Derivative Analysis

Parameter Specification
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV-Vis at an appropriate wavelength (e.g., 254 nm)

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It utilizes columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher back-pressures. The primary advantages of UPLC over conventional HPLC are dramatically increased resolution, higher sensitivity, and significantly shorter run times, leading to higher throughput and reduced solvent consumption.

An existing HPLC method for this compound can be transferred to a UPLC system to leverage these benefits. This typically involves selecting a UPLC column with the same stationary phase chemistry but a smaller particle size and adjusting the flow rate and gradient profile according to established protocols to maintain the separation's selectivity. This allows for faster and more efficient purity checks during research and development.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods is a paramount goal in modern medicinal chemistry. While classical methods for quinoline (B57606) synthesis like the Skraup, Doebner-von Miller, and Conrad-Limpach reactions are well-established, they often require harsh conditions and produce significant waste. nih.gov Future research should focus on developing novel and sustainable routes to 4-Bromo-6,7-methylenedioxyquinoline and its derivatives.

Recent advancements in green chemistry offer promising alternatives. benthamdirect.com The use of nanocatalysts, for instance, has been shown to be effective in the synthesis of various quinoline derivatives, often with high yields and the ability to be recycled and reused. nih.govacs.org Methodologies employing microwave irradiation can significantly reduce reaction times and energy consumption. tandfonline.com Furthermore, the exploration of greener solvents like water and ethanol, or even solvent-free reaction conditions, should be a priority. tandfonline.comresearchgate.net Catalyst-free techniques are also emerging as viable options for the synthesis of quinoline analogues. researchgate.net These sustainable approaches would not only make the synthesis of this compound more economical but also align with the principles of green chemistry, minimizing the environmental impact. benthamdirect.com

Diversification of Functionalization for Targeted Biological Applications

The 4-bromo substituent on the quinoline ring is a key handle for introducing chemical diversity. This position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a vast array of functional groups, including aryl, heteroaryl, alkynyl, and amino moieties. This diversification is crucial for exploring the structure-activity relationships (SAR) and optimizing the biological activity of the resulting derivatives. nih.govnih.gov

For example, the introduction of different substituents at the 4-position can significantly influence the electronic properties, lipophilicity, and steric profile of the molecule, all of which can impact its interaction with biological targets. researchgate.net By systematically varying the substituents at this position, it is possible to fine-tune the compound's properties to enhance its potency, selectivity, and pharmacokinetic profile for a specific biological application. nih.gov The synthesis of hybrid molecules, where the 4-position is linked to other known pharmacophores, is another promising strategy to develop compounds with dual or synergistic activities. nih.gov

Advanced Mechanistic Studies of Biological Activity

While the quinoline core is associated with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial effects, the precise mechanism of action for many derivatives remains to be fully elucidated. biointerfaceresearch.comnih.govnih.govnih.gov For derivatives of this compound, future research should focus on in-depth mechanistic studies to understand how they exert their biological effects at a molecular level.

One well-studied mechanism for quinoline antimalarials like chloroquine (B1663885) is the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole. nih.govnih.govwikipedia.org It is plausible that derivatives of this compound could share this mechanism, a hypothesis that can be investigated through in vitro hemozoin inhibition assays. Furthermore, studies have shown that a bromo-analogue of chloroquine can cap hemozoin crystals, providing a direct line of investigation. pnas.org

In the context of cancer, quinoline derivatives have been shown to target various molecular pathways, including the inhibition of kinases, topoisomerases, and tubulin polymerization. nih.govnih.gov Advanced techniques such as molecular docking, proteomics, and transcriptomics can be employed to identify the specific cellular targets and signaling pathways modulated by these compounds. Understanding the mechanism of action is critical for rational drug design and for predicting potential off-target effects.

Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. quibim.comdig.watch These computational tools can be powerfully applied to the development of this compound derivatives. Quantitative Structure-Activity Relationship (QSAR) modeling, a key application of ML, can be used to build predictive models that correlate the structural features of a series of derivatives with their biological activity. nih.govresearchgate.netyoutube.com

By training ML algorithms on a dataset of synthesized compounds and their corresponding biological data, it is possible to develop robust QSAR models. nih.gov These models can then be used to virtually screen large libraries of yet-to-be-synthesized compounds, prioritizing those with the highest predicted activity. nih.govtandfonline.com This in silico approach can significantly accelerate the hit-to-lead optimization process and reduce the number of compounds that need to be synthesized and tested experimentally. nih.gov Generative AI models, such as MedGAN, have also shown promise in generating novel quinoline scaffolds with drug-like properties, offering another avenue for exploring new chemical space. azoai.com

Exploration of New Pharmacological Targets for this compound Derivatives

The versatile quinoline scaffold has been shown to interact with a wide range of biological targets. biointerfaceresearch.comresearchgate.net While the traditional focus has been on infectious diseases and cancer, there is significant potential to explore new pharmacological targets for derivatives of this compound.

For instance, quinoline derivatives have been investigated as inhibitors of enzymes implicated in neurodegenerative diseases, such as monoamine oxidases (MAOs) and cholinesterases (ChEs). rsc.org The development of multi-target ligands that can simultaneously modulate multiple pathways in complex diseases like Alzheimer's is a growing area of interest. rsc.org Other potential targets for quinoline-based compounds include various G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in inflammatory processes. researchgate.netresearchgate.net

Systematic screening of a library of this compound derivatives against a panel of diverse biological targets could uncover novel and unexpected activities. This target-agnostic approach, combined with subsequent mechanistic studies, could open up entirely new therapeutic applications for this promising class of compounds.

Q & A

Q. Basic

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential inhalation hazards.
  • Waste Disposal : Segregate halogenated waste and consult professional disposal services .
  • First Aid : Immediate rinsing for exposure; avoid inducing vomiting if ingested .

How does the compound’s stability vary under different storage conditions?

Advanced
Stability studies under varying temperatures (4°C vs. ambient) and humidity levels are essential. Brominated quinolines are prone to hydrolysis in humid environments; store desiccated at -20°C. Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring can quantify decomposition products .

Can computational modeling predict reactivity in cross-coupling reactions?

Advanced
Yes. DFT calculations (e.g., Gaussian09) model transition states and electron density maps to predict regioselectivity in Pd-catalyzed reactions. For example, Fukui indices identify nucleophilic/electrophilic sites on the quinoline ring, guiding ligand selection (e.g., PCy₃ vs. PPh₃) .

How does the reactivity of this compound compare to its chloro or fluoro analogs?

Advanced
Bromine’s lower electronegativity vs. chlorine/fluorine increases polarizability, enhancing nucleophilic substitution rates. Comparative kinetic studies (e.g., SNAr reactions with piperidine in DMSO) show bromo derivatives react 2–3× faster than chloro analogs. Fluorine’s strong electron-withdrawing effects deactivate the ring, reducing reactivity .

What purification techniques maximize yield and purity?

Q. Basic

  • Crystallization : Ethyl acetate or methanol recrystallization removes impurities; monitor mp (e.g., 195°C ).
  • Column Chromatography : Use silica gel with hexane/EtOAc gradients. TLC (Rf 0.3–0.5) guides fraction collection .

What mechanistic insights exist for its role in cross-coupling reactions?

Advanced
Mechanistic studies (e.g., kinetic isotope effects, Hammett plots) reveal oxidative addition of Pd⁰ to the C–Br bond as rate-limiting. Bulky ligands (e.g., PCy₃) accelerate this step by stabilizing Pd intermediates. In situ XAS spectroscopy tracks Pd oxidation states during catalysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.